molecular formula C9H17IN2 B1337637 trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide CAS No. 54828-80-7

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Cat. No. B1337637
Key on ui cas rn: 54828-80-7
M. Wt: 280.15 g/mol
InChI Key: XFNZPXDBHAVOCN-UHFFFAOYSA-M
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Patent
US07199150B2

Procedure details

Subsequently, to absolution of 2-(N,N-dimethylaminomethyl)-1-methylpyrrole (30.00 g, 217.5 mmol) obtained above in ethanol (220 ml) was added methyl iodide (16.2 ml, 260–2 mmol) with stirring under ice-cooling, and then the resulting mixture was stirred at room temperature for 2 hours. After stirring, ethyl acetate (220 ml) was added to the reaction mixture. The crystals precipitated were collected by filtration, washed with ethyl acetate and dried to afford (1-methylpyrrol-2-yl)methyl trimethylammonium iodide (55.34 g, yield: 91%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[N:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)[CH3:3].C[I:12].[C:13](OCC)(=O)C>C(O)C>[I-:12].[CH3:10][N:6]1[CH:7]=[CH:8][CH:9]=[C:5]1[CH2:4][N+:2]([CH3:13])([CH3:3])[CH3:1] |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CN(C)CC=1N(C=CC1)C
Step Two
Name
Quantity
16.2 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[I-].CN1C(=CC=C1)C[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.34 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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